2,3-Quinolinedicarboxylic acid
CAS No.: 643-38-9
Cat. No.: VC1683417
Molecular Formula: C11H7NO4
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 643-38-9 |
---|---|
Molecular Formula | C11H7NO4 |
Molecular Weight | 217.18 g/mol |
IUPAC Name | quinoline-2,3-dicarboxylic acid |
Standard InChI | InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |
Standard InChI Key | YHUVMHKAHWKQBI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O |
Introduction
Physical and Chemical Properties
2,3-Quinolinedicarboxylic acid possesses specific physical and chemical characteristics that define its behavior in various environments and reactions. These properties are summarized in the following comprehensive table:
The compound contains two carboxylic acid functional groups which contribute to its acidic character. These groups can readily ionize in aqueous solutions, allowing the compound to participate in various acid-base reactions and form salts with appropriate bases .
Structural Characteristics
The molecular structure of 2,3-quinolinedicarboxylic acid consists of a quinoline core with two carboxylic acid groups positioned at the 2 and 3 positions. The quinoline nucleus is composed of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The carboxylic acid groups are directly attached to the pyridine portion of the quinoline structure .
This arrangement of functional groups contributes to the compound's chemical reactivity, particularly in reactions involving the carboxylic acid moieties. The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and salt formation, allowing for the synthesis of various derivatives with modified properties .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2,3-quinolinedicarboxylic acid, each with specific advantages and applications. The primary methods include:
Oxidation of Methyl Quinolines
One established method involves the oxidation of the methyl function of either 2-methyl-3-quinolinecarboxylic acid or 3-methyl-2-quinolinecarboxylic acid. This approach utilizes oxidizing agents to convert the methyl group to a carboxylic acid .
A representative procedure is as follows:
"2-Methylquinoline-3-carboxylic acid (1.25 g, 0.005 mol) is dissolved in a mixture of 40 ml of water and 20 ml of 15% sodium hydroxide. To this mixture is added nickel (II) chloride (hexahydrate) (0.23 g, 0.001 mol). The resulting mixture is stirred while 20 ml of 5.25% sodium hypochlorite solution, in 30 ml H₂O, is added at the rate of 5-7 drops per minute. After stirring for 14 hours, the solids are removed by filtration, and the filtrate acidified to pH 2 with HCl and concentrated to a volume of 25 ml in vacuo. A yellow solid separates which weighs 0.70 g and is recovered starting material. Further concentration of the aqueous phase gives 0.37 g of the 2,3-quinolinedicarboxylic acid, mp 271°-277°C."
Via Anilinosuccinimide Intermediates
Another synthetic pathway involves:
-
Oxidizing an N-substituted-3-anilinosuccinimide
-
Reacting the oxidized product with dimethylformamide dimethyl acetal or dimethylformamide and phosphorous oxychloride
-
Cyclizing the resulting reactant to form an acridinimide
-
Hydrolyzing the acridinimide to obtain quinoline-2,3-dicarboxylic acid
This method utilizes maleic anhydride as a readily available starting material, making it industrially attractive .
From Dialkyl Ester Precursors
The synthesis can also proceed through dialkyl 2,3-quinolinedicarboxylate intermediates:
"A solution of dimethyl 3-phenylaminobut-2-ene-dioate in ethylene dichloride is added to a cooled solution. The resulting mixture is heated to reflux for three hours, cooled, and washed with half saturated brine. The organic phase is separated from the aqueous phase and dried. The solvent is removed under vacuum, and the residue recrystallized from methanol to afford 18.2 g (0.074 mol) of dimethyl-2,3-quinolinedicarboxylate, mp 105°-106.5°C."
The diester can then be hydrolyzed to yield the dicarboxylic acid.
Applications and Uses
2,3-Quinolinedicarboxylic acid demonstrates versatility across multiple applications:
Agricultural Applications
The compound and its derivatives exhibit notable herbicidal activity. Patent literature describes tests where these compounds demonstrated "postemergence herbicidal activity" against "a variety of monocotyledonous and dicotyledonous plants" .
The compound can be formulated into granular products containing approximately 3% to 20% by weight of the active ingredient and about 97% to 80% by weight of granular carrier for agricultural applications .
Chemical Synthesis Applications
2,3-Quinolinedicarboxylic acid serves as a valuable building block for synthesizing more complex molecules:
-
It functions as a precursor for producing acridine derivatives
-
It can be converted to diethyl esters (Quinoline-2,3-dicarboxylic acid diethyl ester) which have applications in organic synthesis
-
It serves as an intermediate in the preparation of herbicidally effective compounds
Spectral Characteristics and Analytical Methods
Mass Spectrometry
Mass spectrometric analysis of 2,3-quinolinedicarboxylic acid reveals characteristic fragmentation patterns that can be used for identification. Key mass spectral peaks include :
m/z Value | Relative Intensity |
---|---|
128.049476 | 999 |
174.054955 | 479 |
172.039305 | 258 |
156.04439 | 211 |
200.034219 | 143 |
These characteristic mass fragments can be utilized for the identification and quantification of the compound in various matrices.
Other Analytical Methods
High-performance liquid chromatography (HPLC) is frequently employed for the analysis of 2,3-quinolinedicarboxylic acid and its derivatives, especially in reaction monitoring and purity determination . The compound can be detected using UV absorption due to its aromatic structure.
Hazard Statement | Code | Warning |
---|---|---|
Causes skin irritation | H315 | Warning Skin corrosion/irritation |
Causes serious eye irritation | H319 | Warning Serious eye damage/eye irritation |
May cause respiratory irritation | H335 | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Measures
The following precautionary statements are recommended when handling 2,3-quinolinedicarboxylic acid :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash... thoroughly after handling
-
P271: Use only outdoors or in a well-ventilated area
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of water
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Derivatives and Related Compounds
Several important derivatives of 2,3-quinolinedicarboxylic acid have been synthesized and studied:
Esters
Diethyl 2,3-quinolinedicarboxylate (CAS: 32413-08-4) is a significant ester derivative with applications in organic synthesis . It has the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol .
Structurally Related Compounds
Several structurally related compounds have been investigated:
-
1,2,3,4-Tetrahydro-3-quinolinecarboxylic acid (CAS: 114527-53-6)
-
1-Ethyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic acid, ethyl ester (CAS: 52851-60-2)
These related compounds often display different biological and chemical properties compared to 2,3-quinolinedicarboxylic acid.
Current Research and Future Perspectives
Research on 2,3-quinolinedicarboxylic acid continues to evolve, with emerging applications in various fields:
-
Development of novel herbicidal formulations with enhanced specificity and reduced environmental impact
-
Investigation of potential pharmaceutical applications based on the biological activities of structurally related compounds
-
Exploration of the compound as a building block for more complex molecular architectures in materials science
Further research may focus on developing more efficient synthetic routes, investigating additional biological activities, and exploring potential applications in emerging technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume